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Compound of Interest

Compound Name: 1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-Pyridin-4-yl-imidazolidin-2-one, a molecule of interest in medicinal

chemistry and drug development. Due to the limited availability of direct experimental spectra

for this specific compound in public databases, this guide presents predicted data based on the

analysis of its constituent fragments: the pyridine ring and the imidazolidin-2-one core,

supplemented with data from the closely related analogue, 1-phenyl-imidazolidin-2-one. This

guide also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes visualizations to illustrate

the analytical workflow.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Pyridin-4-yl-
imidazolidin-2-one. These predictions are derived from established spectral data for pyridine,

2-imidazolidinone, and N-aryl imidazolidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.50 - 8.60 Doublet 2H
H-2', H-6' (α-protons

of pyridine)

~7.50 - 7.60 Doublet 2H
H-3', H-5' (β-protons

of pyridine)

~3.90 - 4.00 Triplet 2H -CH₂-N(Ar)

~3.50 - 3.60 Triplet 2H -CH₂-NH-

~5.50 - 6.50 Broad Singlet 1H -NH-

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm) Carbon Assignment

~160.0 - 165.0 C=O (Imidazolidinone)

~150.0 - 155.0 C-4' (Pyridinyl)

~148.0 - 150.0 C-2', C-6' (Pyridinyl)

~110.0 - 115.0 C-3', C-5' (Pyridinyl)

~45.0 - 50.0 -CH₂-N(Ar)

~40.0 - 45.0 -CH₂-NH-

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3400 Medium, Broad N-H Stretch (Amide)

3000 - 3100 Medium C-H Stretch (Aromatic)

2850 - 2950 Medium C-H Stretch (Aliphatic)

1680 - 1720 Strong C=O Stretch (Urea)[1]

1590 - 1610 Strong
C=N & C=C Stretch (Pyridine

Ring)

1400 - 1500 Medium C-N Stretch

Mass Spectrometry (MS) (Predicted)
Method: Electrospray Ionization (ESI)

m/z Ion

164.08 [M+H]⁺

186.06 [M+Na]⁺

Predicted Fragmentation Pattern: The primary fragmentation is expected to involve the

cleavage of the imidazolidinone ring and the loss of small neutral molecules like CO and

ethene.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Pyridin-4-yl-imidazolidin-2-one
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent

will depend on the solubility of the compound. Add a small amount of tetramethylsilane

(TMS) as an internal standard (0.03% v/v).
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 400 MHz or higher.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds, and 16-64 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds, and 1024-4096 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to TMS.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place the mixture into a pellet-forming die and compress it under high pressure (8-10 tons)

using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical ESI source parameters: spray voltage of 3-5 kV, capillary temperature of 200-300

°C.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak

([M+H]⁺ or [M+Na]⁺) and any significant fragment ions.

Visualizations
The following diagrams illustrate the experimental workflow and the molecular structure for

spectroscopic assignments.
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Caption: Experimental workflow for spectroscopic analysis.

Caption: Structure of 1-Pyridin-4-yl-imidazolidin-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 1-Pyridin-4-yl-
imidazolidin-2-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1307488#spectroscopic-data-for-1-pyridin-4-yl-
imidazolidin-2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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